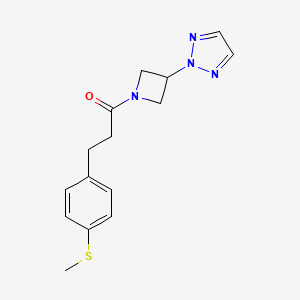![molecular formula C11H15LiN2O4S B2445652 Lithium;5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-2-sulfinate CAS No. 2287273-10-1](/img/structure/B2445652.png)
Lithium;5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-2-sulfinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium;5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-2-sulfinate, commonly known as lithium sulfinate, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Lithium sulfinate is a white crystalline powder that is soluble in water and has a molecular formula of C11H17LiN2O4S.
科学的研究の応用
Lithium sulfinate has been studied for its potential applications in various fields, including organic synthesis, catalysis, and pharmaceuticals. In organic synthesis, lithium sulfinate has been used as a reagent for the preparation of sulfones, sulfoxides, and sulfonamides. In catalysis, lithium sulfinate has been used as a chiral ligand for asymmetric synthesis. In pharmaceuticals, lithium sulfinate has been studied for its potential use in the treatment of bipolar disorder and other neurological disorders.
作用機序
The mechanism of action of lithium sulfinate in the treatment of bipolar disorder and other neurological disorders is not fully understood. However, it is believed that lithium sulfinate works by modulating the levels of certain neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. Lithium sulfinate may also have neuroprotective effects, which could help to prevent or slow the progression of neurological disorders.
Biochemical and Physiological Effects:
Lithium sulfinate has been shown to have a number of biochemical and physiological effects in laboratory experiments. In animal studies, lithium sulfinate has been shown to increase the levels of certain neurotransmitters in the brain, including serotonin and norepinephrine. Lithium sulfinate has also been shown to have antioxidant and anti-inflammatory effects, which could help to protect the brain from damage caused by oxidative stress and inflammation.
実験室実験の利点と制限
One of the main advantages of using lithium sulfinate in laboratory experiments is its relatively low cost and ease of synthesis. Lithium sulfinate is also stable under a wide range of conditions, which makes it a useful reagent for a variety of experiments. However, there are some limitations to using lithium sulfinate in laboratory experiments. For example, lithium sulfinate is not very soluble in organic solvents, which can make it difficult to use in certain types of reactions. In addition, lithium sulfinate can be toxic in high doses, which can limit its use in certain experiments.
将来の方向性
There are many potential future directions for research on lithium sulfinate. One area of interest is the development of new synthetic methods for lithium sulfinate and its derivatives. Another area of interest is the study of the mechanism of action of lithium sulfinate in the treatment of neurological disorders. Additionally, there is a need for more studies on the safety and toxicity of lithium sulfinate, particularly in relation to its potential use as a pharmaceutical agent. Finally, there is a need for more research on the potential applications of lithium sulfinate in other fields, such as catalysis and materials science.
合成法
Lithium sulfinate can be synthesized through the reaction of 2-methylpropan-2-amine, pyridine-2-sulfinic acid, and lithium hydroxide. The reaction occurs at room temperature and the resulting product is purified through recrystallization. The yield of the reaction is typically around 70%.
特性
IUPAC Name |
lithium;5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-2-sulfinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S.Li/c1-11(2,3)17-10(14)13-7-8-4-5-9(12-6-8)18(15)16;/h4-6H,7H2,1-3H3,(H,13,14)(H,15,16);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGFNCNMDYYAAV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)OC(=O)NCC1=CN=C(C=C1)S(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15LiN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 137943515 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

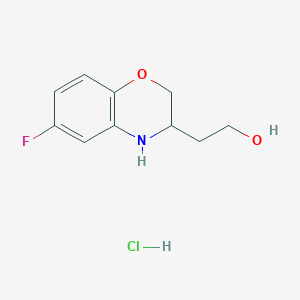
![3-(4-ethoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2445570.png)
![2-{4-[4-(2-Thienyl)-2-pyrimidinyl]phenoxy}acetohydrazide](/img/structure/B2445571.png)
![6-chloro-3-[3-(diethylamino)propyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B2445572.png)
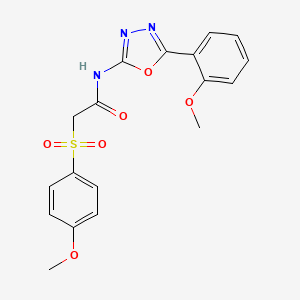
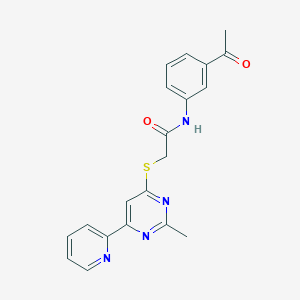
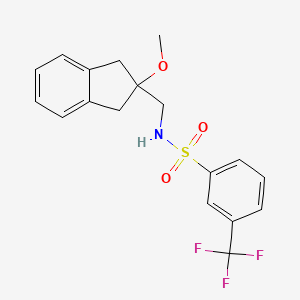
![N-ethyl-2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-phenylacetamide](/img/structure/B2445579.png)
![2-isopropyl-4-(2-oxo-2-(p-tolyl)ethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2445580.png)
![Ethyl 3-[3-(trifluoromethyl)phenyl]-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,4-triazine-6-carboxylate](/img/structure/B2445581.png)


![2-Chloro-1-(4,4-dioxo-2,3,6,7,9,9a-hexahydro-[1,4]oxazino[4,3-b][1,2,4]thiadiazin-1-yl)ethanone](/img/structure/B2445587.png)
